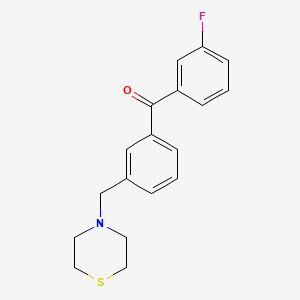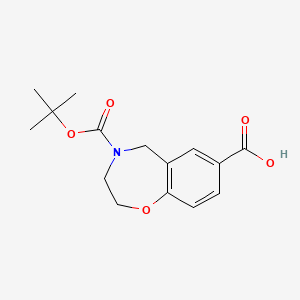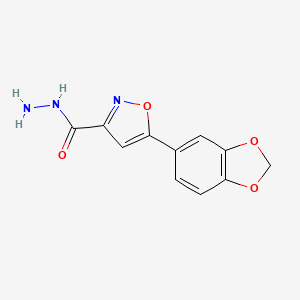
3-Fluoro-3'-thiomorpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various fluorinated compounds has been explored in the provided papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of this biologically active molecule both theoretically and experimentally . Similarly, a series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized using [bmIm]OH as a catalyst . Additionally, the synthesis of fluorinated polythienothiophene-co-benzodithiophenes was described, highlighting the impact of fluorination on the physical properties and performance in solar cells .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various techniques. Single crystal X-ray analysis revealed that the compound from paper exists in a monoclinic P21/c space group. The compound from paper crystallizes in the same monoclinic crystal system with the space group P21/c, and its molecular structure is stabilized by inter and intra-molecular hydrogen bonds. The photophysical properties of the synthesized fluorophores were evaluated, demonstrating that the optical properties can be tuned over the entire blue range .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Suzuki coupling, the Wittig reaction, or McMurry reaction, and subsequent photocyclization . The fluorination of the polymer backbone in the synthesis of fluorinated polythienothiophene-co-benzodithiophenes was found to affect the solar cells' power conversion efficiency significantly .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively studied. The fluorinated benzophenone derivatives were evaluated for their multipotent activities against Alzheimer's disease, demonstrating micromolar potency against selected targets . The fluorinated polythienothiophene-co-benzodithiophenes showed that fluorination lowered both the HOMO and LUMO energy levels and widened the energy bandgap of the polymer, which affected the photovoltaic properties . The antibacterial and antifungal activities of the synthesized thiazolidin-4-one derivatives were also tested, showing moderate in vitro activities .
科学的研究の応用
Potential in Alzheimer's Disease Treatment
- Fluorinated Benzophenone Derivatives for Alzheimer's: A study explored the synthesis of fluorinated benzophenone derivatives, including 3-fluoro-4-hydroxy-analogues, for their potential in treating Alzheimer's disease. Compounds demonstrated balanced micromolar potency against β-secretase (BACE-1) and acetylcholinesterase (AChE), countering intracellular ROS formation. One compound, in particular, showed promise as an anti-AD drug candidate due to its lack of toxic effects (Belluti et al., 2014).
In Cancer Research
- Benzophenone Derivatives in Antitumor Activity: Benzophenone derivatives, including morpholino and thiomorpholino benzophenones, were synthesized and tested for their cytotoxic and antitumor activities. These compounds showed potent activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. Some showed significant antitumor activity in mice, highlighting their potential in cancer therapy (Kumazawa et al., 1997).
Photophore Applications in Biochemistry
- Benzophenone Photophore Applications: Benzophenone photophores have unique photochemical properties, making them useful in biological chemistry and bioorganic chemistry. They are used for binding/contact site mapping of protein interactions, molecular target identification, proteome profiling, bioconjugation, surface grafting, and immobilization. Their stability and low reactivity towards water add to their practical advantages in various research applications (Dormán et al., 2016).
Environmental and Toxicological Research
- Oxidation in Water Treatment: The oxidation process of benzophenone-3 by potassium permanganate was studied, highlighting its potential in water treatment. This study evaluated factors influencing degradation efficiency, identifying hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage as part of the process. It also assessed the reduction in acute and chronic toxicities, indicating the technique's promise for BP-3 removal from water (Cao et al., 2021).
Sunscreen Agent Research
- Photocatalytic Degradation of BP-3: Research addressed photocatalytic degradation of BP-3, a common UV filter, using titanium dioxide in aqueous solutions. Factors like pH, catalyst concentration, and the presence of hydrogen peroxide were examined. The study provided insights into optimal conditions for substrate removal and identified significant factors influencing degradation rates (Zúñiga-Benítez et al., 2016).
Reproductive Toxicity Studies
- Systematic Review of BP-3 on Reproduction: A systematic review investigated the reproductive toxicity of BP-3 in humans and animals. Findings linked high levels of BP-3 exposure to changes in birth weights and gestational age in humans and affected sperm density and steroidogenic genes in animals, suggesting BP-3's potential endocrine-disrupting effects (Ghazipura et al., 2017).
特性
IUPAC Name |
(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJAWQJLQFVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643368 |
Source


|
| Record name | (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-07-0 |
Source


|
| Record name | Methanone, (3-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

